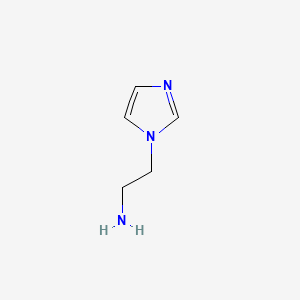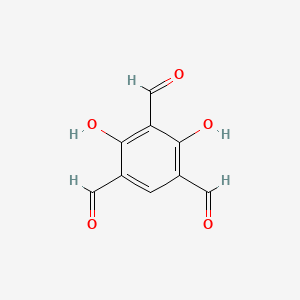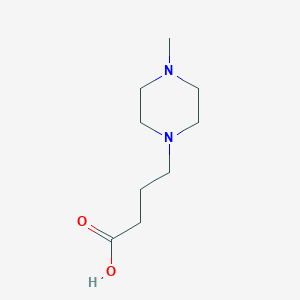
4-(4-Methyl-1-piperazinyl)butanoic Acid
Overview
Description
4-(4-Methyl-1-piperazinyl)butanoic Acid, also known by its CAS Number 58077-68-2, is a chemical compound with the molecular formula C9H18N2O2 . It has a molecular weight of 186.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-8H2,1H3,(H,12,13) . This indicates that the molecule contains a piperazine ring, which is a heterocyclic amine, attached to a butanoic acid group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Anticonvulsant and Antinociceptive Activity : A study by Kamiński et al. (2016) synthesized new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, which exhibited potential as anticonvulsants. These compounds showed promise in preclinical seizure models and demonstrated a safety profile comparable to clinically relevant antiepileptic drugs (Kamiński et al., 2016).
Differentiating Agents in Human Leukemic Cells : Gillet et al. (1997) reported that piperazine derivatives of butyric acid, including those similar to 4-(4-Methyl-1-piperazinyl)butanoic acid, showed differentiation activity and growth inhibition in human erythroleukemia K562 cells and myeloid leukemia HL60 cells. This indicates potential applications in cancer treatment (Gillet et al., 1997).
Hypotensive Agents : Tandon et al. (2004) synthesized a series of compounds, including 4-(1-naphthoxy-2-substituted aminomethyl)-butanoic acids, for their hypotensive activity. They found that these compounds showed significant activity compared to the reference compound propranolol, suggesting potential use in treating high blood pressure (Tandon, Singh & Goswamy, 2004).
Antibacterial Agents : A study by Goueffon et al. (1981) explored the antibacterial properties of a compound similar to this compound. The compound exhibited broad antibacterial activity and was suggested for use in treating systemic infections (Goueffon et al., 1981).
Antineoplastic Agent : Piperazine derivatives of butyric acid have also been explored for their potential as antineoplastic agents. Gillet et al. (1997) found these compounds to be efficient in acting on the differentiation and proliferation of human leukemic cells without inducing significant toxicity in mice, making them promising candidates for cancer treatment (Gillet et al., 1997).
Safety and Hazards
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKLAVSYMLSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



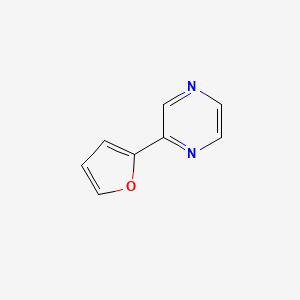
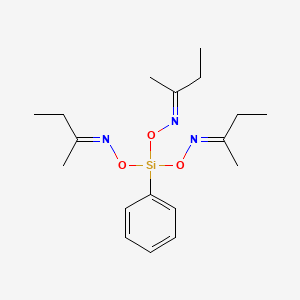

![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)
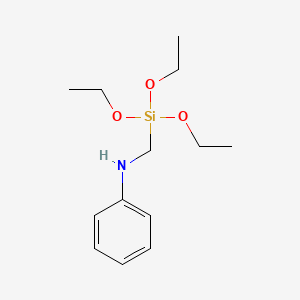


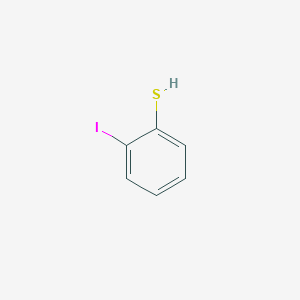



![2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B3069343.png)
